Yeast ALDH2 vs. Human ALDH1/ALDH2: Comparative Km Values for Aromatic Aldehydes Drive Substrate Selection
In a direct comparative study, yeast mitochondrial ALDH2 (the primary isoform in commercial Saccharomyces cerevisiae ALDH preparations) exhibited substantially higher Km values for aromatic aldehydes than human ALDH1 and ALDH2 [1]. For cinnamaldehyde, yeast ALDH2 Km was 5.0 μM, whereas human ALDH1 Km was ≤4.8 μM and human ALDH2 Km was ≤0.74 μM [1]. For benzaldehyde, yeast ALDH2 Km was 79 μM, while human ALDH1 Km ranged 0.25–4.8 μM [1]. For 2-furaldehyde, yeast ALDH2 Km was 1000 μM (1 mM) versus human ALDH1 Km ≤4.8 μM [1]. This quantitative divergence establishes yeast ALDH as less efficient for aromatic aldehyde oxidation but advantageous when selective discrimination against aromatic substrates is desired [1].
| Evidence Dimension | Michaelis constant (Km) for aromatic aldehydes |
|---|---|
| Target Compound Data | Yeast ALDH2: cinnamaldehyde Km = 5.0 μM; benzaldehyde Km = 79 μM; 2-furaldehyde Km = 1000 μM |
| Comparator Or Baseline | Human ALDH1: cinnamaldehyde Km ≤4.8 μM; benzaldehyde Km 0.25–4.8 μM; Human ALDH2: Km ≤0.74 μM for aromatic aldehydes |
| Quantified Difference | Yeast ALDH2 benzaldehyde Km ≥16-fold higher than human ALDH1 upper range; 2-furaldehyde Km ≥208-fold higher |
| Conditions | 50 mM HEPES, pH 7.5, 25°C, 3 mM NAD+, 200 mM KCl for yeast; 0.5 mM NAD+ for human enzymes |
Why This Matters
Selection of yeast ALDH over human recombinant isoforms is indicated when the experimental system requires reduced interference from aromatic aldehyde metabolism or when studying aliphatic aldehyde-specific pathways.
- [1] Wang MF, Han CL, Yin SJ. Substrate specificity of human and yeast aldehyde dehydrogenases. Chem Biol Interact. 2009;178(1-3):36-9. DOI: 10.1016/j.cbi.2008.10.002 View Source
